molecular formula C14H16ClN3O2 B2840350 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid CAS No. 135098-49-6

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid

Cat. No.: B2840350
CAS No.: 135098-49-6
M. Wt: 293.75
InChI Key: PNPFGWLRBUNXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid is a pyrazole-derived compound featuring a 4-chlorophenylmethyl substituent, an amino linker, and a branched carboxylic acid group. Pyrazole derivatives are widely studied for their pharmacological and agrochemical properties, including antimicrobial, antitumor, and pesticidal activities .

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]pyrazol-3-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,13(19)20)17-12-7-8-16-18(12)9-10-3-5-11(15)6-4-10/h3-8,17H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPFGWLRBUNXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Compound A : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Structure : Contains dual pyrazole rings linked via a ketone group, with 4-chlorophenyl and methyl substituents.
  • Key Differences : Lacks the carboxylic acid group present in the target compound. Instead, it has a ketone (C=O), reducing solubility and altering hydrogen-bonding capacity.
Compound B : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Structure : Features a dihydropyrazoline core with a propan-1-one substituent.
  • Key Differences : The propan-1-one group introduces steric bulk but lacks the hydrogen-bonding acidity of the carboxylic acid. The dihydropyrazoline core may enhance conformational flexibility.
  • Implications : Increased flexibility could improve binding to hydrophobic enzyme pockets, but reduced polarity may limit aqueous solubility .
Compound C : 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid
  • Structure : Substitutes the pyrazole ring with an indole system and includes a fluorine atom.
  • Implications : Fluorine’s electron-withdrawing effects may alter electronic distribution, impacting receptor affinity .

Key Observations :

  • Fluorinated analogs (e.g., Compound C, Fluazifop) exhibit improved metabolic stability and pesticidal activity, suggesting that halogenation strategies could optimize the target compound’s efficacy .

Computational Insights

  • Electrostatic Potential (ESP): Multiwfn analysis () reveals that the carboxylic acid group in the target compound creates a highly negative ESP region, favoring interactions with cationic residues in enzymes.
  • Noncovalent Interactions: NCI plots () highlight steric repulsion between the 4-chlorophenyl group and methyl substituents, which may affect binding pocket compatibility compared to less bulky analogs .

Biological Activity

The compound 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O2C_{13}H_{16}ClN_3O_2, with a molecular weight of approximately 283.74 g/mol. Its structure features a pyrazole ring, which is known for various biological activities.

1. Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the one demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

2. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The IC50 values for various synthesized pyrazole derivatives indicate strong inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
Compound AAChE0.63 ± 0.001
Compound BUrease1.21 ± 0.005
Compound CAChE2.14 ± 0.003
Compound DUrease6.28 ± 0.003

3. Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties as well. Research has shown that certain derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antibacterial Properties : A group synthesized multiple pyrazole compounds and tested them against a panel of bacteria, noting varying degrees of effectiveness based on structural modifications .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of synthesized pyrazoles, demonstrating that specific substitutions on the pyrazole ring significantly enhanced AChE inhibitory activity .

Q & A

Q. What are the established synthetic routes for 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones. For example, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine can be synthesized by reacting 4-chlorobenzylhydrazine with a β-ketoester under reflux in ethanol .
  • Step 2 : Introduction of the amino group at position 5 of the pyrazole. This may involve nucleophilic substitution or coupling reactions, such as reacting the pyrazole intermediate with 2-methylpropanoic acid derivatives under basic conditions .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the pyrazole ring substitution pattern, methyl groups, and carboxylic acid proton (δ ~12 ppm in DMSO-d6) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in and ) to determine bond lengths, angles, and molecular conformation. For example, the dihedral angle between the pyrazole and chlorophenyl rings can influence biological activity .
  • HPLC-MS : To verify purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 334.1) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates. Use 10–100 µM compound concentrations and include positive controls (e.g., celecoxib for COX-2) .
  • Antimicrobial Screening : Follow CLSI guidelines with bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth. Report MIC values after 24-hour incubation .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 and selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be optimized when low purity arises from byproducts?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazine or ester intermediates). Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorobenzylhydrazine) .
  • Solvent Optimization : Replace ethanol with DMF for higher-temperature reactions (80–100°C) to suppress side reactions.
  • Catalysis : Add 5 mol% DMAP to enhance coupling efficiency in amide bond formation .

Q. How to address discrepancies between enzyme inhibition data and cell-based activity?

Methodological Answer:

  • Assay Validation : Confirm enzyme assay conditions (pH, ionic strength) match physiological settings. For example, COX-2 assays at pH 7.4 with 150 mM NaCl .
  • Cellular Permeability : Measure logP (e.g., via shake-flask method) to assess membrane penetration. If logP < 2, consider prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify inactive metabolites that reduce cellular efficacy .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2). Focus on the chlorophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Train models using IC50 data from analogs to predict activity against new targets (e.g., p38 MAP kinase) .

Q. How to design environmental fate studies for this compound?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solution. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Soil Sorption : Conduct batch experiments with varying soil organic matter (SOM). Calculate Koc values to predict mobility .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.